molecular formula C14H22O B11896330 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one CAS No. 105377-47-7

1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one

Cat. No.: B11896330
CAS No.: 105377-47-7
M. Wt: 206.32 g/mol
InChI Key: ZBZUEIXVZFKMIE-UHFFFAOYSA-N
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Description

1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethan-1-one (CAS: 54464-57-2) is a cyclic ketone with the molecular formula C₁₆H₂₆O and a molecular weight of 234.38 g/mol . It features a fused bicyclic structure with two methyl groups at the 5,5-positions of the octahydronaphthalene ring and an acetyl group at the 2-position. Predicted physicochemical properties include a density of 0.95 g/cm³, boiling point of 312.2°C, and moderate solubility in chlorform and methanol . This compound is widely used in fragrances due to its woody, amber-like odor and is regulated under IFRA standards for dermal sensitization risks .

Properties

CAS No.

105377-47-7

Molecular Formula

C14H22O

Molecular Weight

206.32 g/mol

IUPAC Name

1-(5,5-dimethyl-2,3,4,6,7,8-hexahydro-1H-naphthalen-2-yl)ethanone

InChI

InChI=1S/C14H22O/c1-10(15)11-6-7-13-12(9-11)5-4-8-14(13,2)3/h11H,4-9H2,1-3H3

InChI Key

ZBZUEIXVZFKMIE-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1CCC2=C(C1)CCCC2(C)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone typically involves a Diels-Alder reaction. This reaction is carried out between myrcene and 3-methyl-3-penten-2-one in the presence of aluminum chloride as a catalyst . The intermediate product, a substituted cyclohexenylmethyl ketone, undergoes cyclization with phosphoric acid to yield the final compound . Industrial production methods may vary, but they generally follow similar synthetic routes with optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone undergoes several types of chemical reactions, including:

Scientific Research Applications

1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(5,5-Dimethyl-1,2,3,4,5,6,7,8-octahydronaphthalen-2-yl)ethanone involves its interaction with specific molecular targets. The compound’s ethanone group can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, its hydrophobic naphthalene ring system allows it to interact with lipid membranes, potentially affecting membrane fluidity and permeability .

Comparison with Similar Compounds

Key Observations :

  • The number and position of methyl groups significantly alter steric effects and odor profiles. For example, the 5,5-dimethyl substitution in the target compound enhances steric stability compared to 2,3,8,8-tetramethyl derivatives .
  • Georgywood® (CAS: 54464-57-2 enantiomer) exhibits enantiomer-specific odor thresholds; (+)-(1S,2R)-isomer has a lower detection threshold than its antipode .

Physicochemical Properties Comparison

Property Target Compound 68155-66-8 17610-21-8
Boiling Point (°C) 312.2 (predicted) N/A N/A
Density (g/cm³) 0.95 N/A N/A
Melting Point (°C) N/A N/A 137–138.5 (1f derivative)
LogP (cLogP) 4.35 (predicted) N/A N/A

Notes:

  • Derivatives with additional methyl groups (e.g., 17610-21-8) exhibit lower molecular weights due to reduced hydrogen content .
  • Melting points vary widely; for example, the chloromethyl-substituted analogue (1f) melts at 137.3–138.5°C .

Key Findings :

  • The target compound’s sensitization risk necessitates strict concentration limits (≤ 0.6% in leave-on products) under IFRA guidelines .

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